
Methyl 5-bromo-2-nitronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-nitronicotinate is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a nitro group at the 2-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method starts with 5-bromo nicotinic acid, which is then nitrated to introduce the nitro group at the 2-position. The final step involves esterification to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-bromo-2-nitronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Organoboron reagents with a palladium catalyst under mild conditions.
Major Products:
Substitution: Various substituted nicotinates.
Reduction: Methyl 5-bromo-2-aminonicotinate.
Coupling: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-nitronicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is involved in the synthesis of metal-organic frameworks (MOFs) with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-nitronicotinate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 5-bromo-2-chloronicotinate: Contains a chlorine atom instead of a nitro group
Uniqueness: Methyl 5-bromo-2-nitronicotinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H5BrN2O4 |
|---|---|
Molekulargewicht |
261.03 g/mol |
IUPAC-Name |
methyl 5-bromo-2-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)3-9-6(5)10(12)13/h2-3H,1H3 |
InChI-Schlüssel |
URSHBGZRFDSBBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CC(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


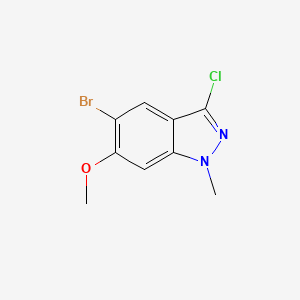
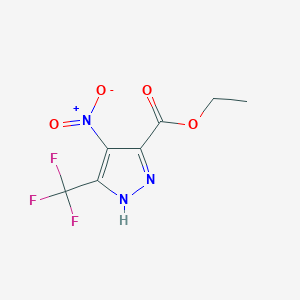
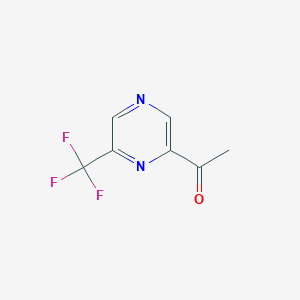
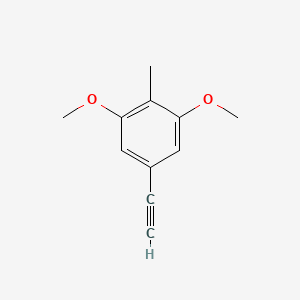
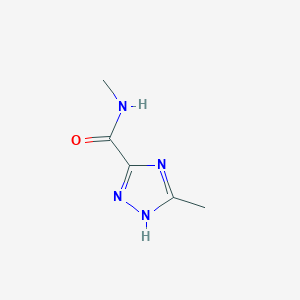

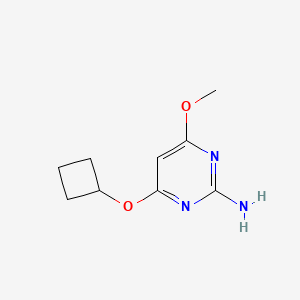
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)

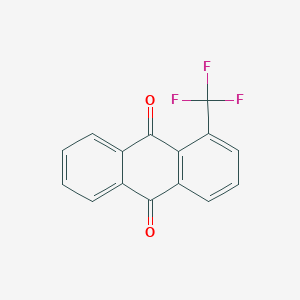
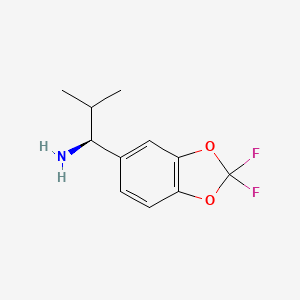
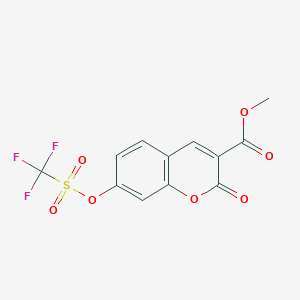

![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)
